molecular formula C12H23NO6 B13709522 Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate

Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate

Cat. No.: B13709522
M. Wt: 277.31 g/mol
InChI Key: ABUSQIGPSWAYIP-UHFFFAOYSA-N
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Description

Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxypropoxy side chain, and a methyl ester functional group. These functional groups make it a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Hydroxypropoxy Side Chain: This step involves the reaction of an appropriate epoxide with the protected amino acid derivative to introduce the hydroxypropoxy group.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Deprotection: Formation of the free amine.

Scientific Research Applications

Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the preparation of peptide and protein derivatives.

    Medicine: Serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various biochemical pathways. The Boc protecting group can be selectively removed to reveal the free amine, which can then participate in further chemical reactions. The hydroxypropoxy side chain and methyl ester group also provide reactive sites for additional modifications.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(Boc-amino)-3-(2-hydroxyethoxy)propanoate: Similar structure but with a shorter hydroxyalkoxy side chain.

    Methyl (S)-2-(Boc-amino)-3-(4-hydroxybutoxy)propanoate: Similar structure but with a longer hydroxyalkoxy side chain.

Uniqueness

Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The hydroxypropoxy side chain offers additional flexibility for chemical modifications compared to shorter or longer hydroxyalkoxy chains.

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 3-(3-hydroxypropoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-9(10(15)17-4)8-18-7-5-6-14/h9,14H,5-8H2,1-4H3,(H,13,16)

InChI Key

ABUSQIGPSWAYIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCCO)C(=O)OC

Origin of Product

United States

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